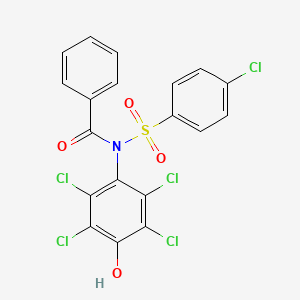
N-(4-chlorophenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-chlorophenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a sulfonyl group, and multiple chloro substituents. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group and the introduction of the sulfonyl group. The chloro substituents could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple chloro substituents could influence the overall shape of the molecule and its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide and sulfonyl groups are likely to be reactive centers. The chloro substituents could also participate in reactions, particularly under conditions that promote nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of multiple chloro substituents could make the compound relatively nonpolar and lipophilic .Scientific Research Applications
Synthesis and Properties of Sulfonated Polymers
Polymer Applications for Fuel Cells : New locally and densely sulfonated poly(ether sulfone)s were developed for fuel cell applications, showcasing the importance of sulfonated polymers in creating efficient proton exchange membranes. These polymers demonstrated phase-separated structures leading to efficient proton conduction, crucial for the development of fuel cell technology (Matsumoto, Higashihara, & Ueda, 2009).
Molecular Docking and Biological Evaluation
Antitumor Activity of Sulfonamide Derivatives : Sulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity. This research highlights the potential of sulfonamide compounds in medical applications, particularly in cancer treatment. The studies included molecular docking to evaluate the interaction of these compounds against specific biological targets, demonstrating the utility of sulfonamide derivatives in designing drugs with antitumor properties (Fahim & Shalaby, 2019).
Chemical Synthesis Techniques
Chlorosulfonation Techniques : The study on chlorosulfonation of N-benzyl carboxamides provides insights into the synthesis of sulfonamide derivatives, showcasing the chemical versatility and reactivity of sulfonamide groups. This research is vital for understanding the chemical pathways to synthesize novel compounds with potential applications in various fields (Cremlyn, Ellis, & Pinney, 1989).
Antimicrobial Activity of Sulfonamide Compounds
Design and Synthesis of Antimicrobial Agents : Research on the design and synthesis of new compounds containing sulfonamido groups for antimicrobial applications sheds light on the potential of sulfonamide derivatives in combating microbial infections. These studies focus on synthesizing compounds with high biological activity, indicating the role of sulfonamide derivatives in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl5NO4S/c20-11-6-8-12(9-7-11)30(28,29)25(19(27)10-4-2-1-3-5-10)17-13(21)15(23)18(26)16(24)14(17)22/h1-9,26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKVPHRTMAESCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl5NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)
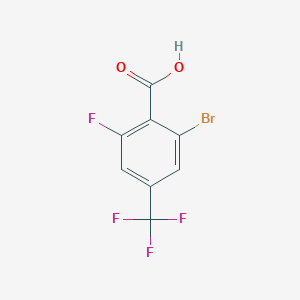
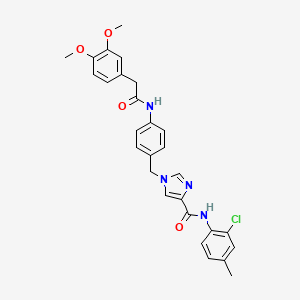
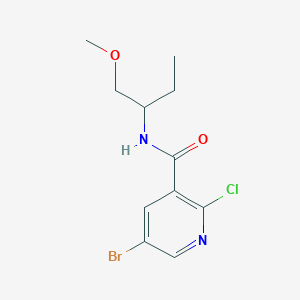

![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)
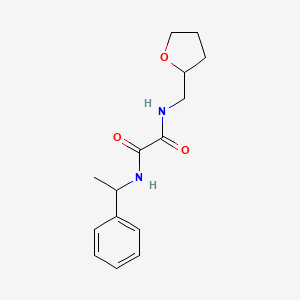
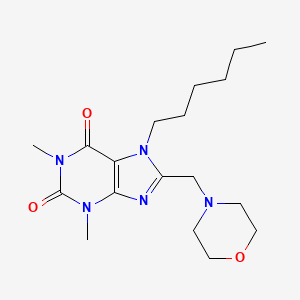
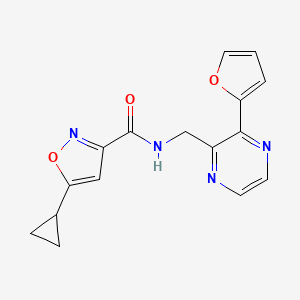
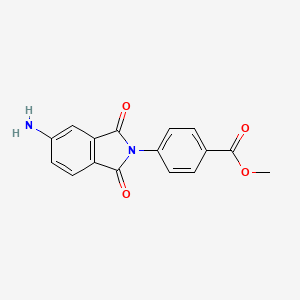
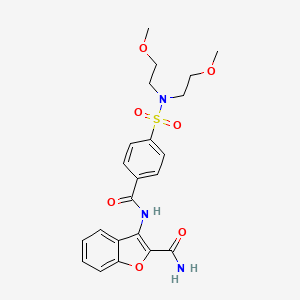
![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)
![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)
